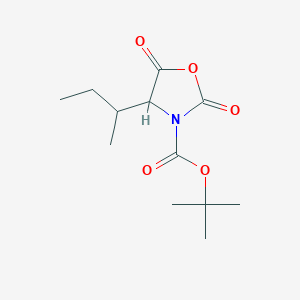
Diethyl 2,2'-(1,2-ethanediyldiimino)bis(3-sulfanylpropanoate) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylenedi-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The compound is then lyophilized and stored under nitrogen to maintain its stability .
Industrial Production Methods: In industrial settings, bicisate dihydrochloride is produced in a kit form, such as the NEUROLITE® Kit, which includes bicisate dihydrochloride and a reducing agent in one vial, and a buffer solution in another. The kit is reconstituted with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection for diagnostic use .
Analyse Des Réactions Chimiques
Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These reactions are crucial for its high brain uptake and retention .
Common Reagents and Conditions: The hydrolysis of bicisate dihydrochloride typically occurs under physiological conditions, involving water as the reagent. The reaction is facilitated by the presence of enzymes in the brain .
Major Products Formed: The major products formed from the hydrolysis of bicisate dihydrochloride are its monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .
Applications De Recherche Scientifique
Bicisate dihydrochloride is extensively used in scientific research, particularly in the field of medical imaging. Its primary application is in cerebral perfusion imaging to assist in identifying areas of altered perfusion in the brain, especially in patients suspected of having had a stroke . It is also used in conjunction with conventional CT or MRI to provide a more comprehensive diagnosis .
Mécanisme D'action
Bicisate dihydrochloride forms a stable, lipophilic complex with technetium Tc99m, which crosses intact cell membranes and the blood-brain barrier by passive diffusion. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. This process allows for high brain uptake and retention, making it an effective tracer for cerebral blood flow imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl cysteinate dimer (ECD)
- Technetium Tc99m exametazime
Uniqueness: Compared to similar compounds, bicisate dihydrochloride has a unique N2S2 core that provides high stability and allows for easy passage through the blood-brain barrier. This characteristic makes it particularly effective for use in SPECT imaging .
Propriétés
Formule moléculaire |
C12H26Cl2N2O4S2 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
ethyl 2-[2-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride |
InChI |
InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H |
Clé InChI |
HKASNZKRIQURIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793394.png)
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)




![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)
![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)


